molecular formula C11H7NO6 B11861502 2-(6-Nitro-4-oxochromen-3-ylidene)acetic acid

2-(6-Nitro-4-oxochromen-3-ylidene)acetic acid

Cat. No.: B11861502
M. Wt: 249.18 g/mol
InChI Key: KAZJYVFNRYIHNT-UHFFFAOYSA-N
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Description

2-(6-Nitro-4-oxochromen-3-ylidene)acetic acid is a chromene derivative featuring a bicyclic structure with an oxygen atom at position 1, a ketone group at position 4, and a nitro group at position 4. The acetic acid moiety is conjugated to the chromene core via a ylidene (C=CH–) linkage at position 5. This compound’s electronic properties are heavily influenced by the electron-withdrawing nitro group, which enhances the acidity of the acetic acid group and stabilizes the conjugated system.

Properties

Molecular Formula

C11H7NO6

Molecular Weight

249.18 g/mol

IUPAC Name

2-(6-nitro-4-oxochromen-3-ylidene)acetic acid

InChI

InChI=1S/C11H7NO6/c13-10(14)3-6-5-18-9-2-1-7(12(16)17)4-8(9)11(6)15/h1-4H,5H2,(H,13,14)

InChI Key

KAZJYVFNRYIHNT-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC(=O)O)C(=O)C2=C(O1)C=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Nitro-4-oxochromen-3-ylidene)acetic acid typically involves the condensation of 6-nitro-4-oxo-4H-chromene-3-carbaldehyde with malonic acid in the presence of a base such as piperidine. The reaction is carried out under reflux conditions, leading to the formation of the desired product through a Knoevenagel condensation reaction .

Industrial Production Methods

While specific industrial production methods for 2-(6-Nitro-4-oxochromen-3-ylidene)acetic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(6-Nitro-4-oxochromen-3-ylidene)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Scientific Research Applications

2-(6-Nitro-4-oxochromen-3-ylidene)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(6-Nitro-4-oxochromen-3-ylidene)acetic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its therapeutic potential .

Comparison with Similar Compounds

Comparison with Structural Analogs

Chromene-Based Acetic Acid Derivatives

N-[(6-Chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine
  • Structure : Features a chloro (position 6), hydroxy (position 7), methyl (position 4), and oxo (position 2) substituents on the chromene core. The acetic acid is linked via an acetyl-glycine group .
  • Key Differences: The nitro group in the target compound is a stronger electron-withdrawing group (EWG) than chloro, likely increasing acidity (pKa ~2-3 vs. ~3-4 for chloro derivatives).
  • Synthesis : Prepared via regioselective bromination or functionalization of pre-existing chromene scaffolds, similar to methods for 2-(3-bromo-4-methoxyphenyl)acetic acid .
2-[(6-Chloro-3,4-dimethyl-2-oxochromen-7-yl)oxy]acetic Acid
  • Structure : Chromene core with chloro (position 6), methyl (positions 3 and 4), and oxo (position 2) groups. The acetic acid is attached via an ether linkage .
  • Key Differences: Ether linkage vs. ylidene: The ylidene group in the target compound allows for extended π-conjugation, affecting redox properties and stability. Nitro vs.
  • Physicochemical Data: Property Target Compound (Predicted) 2-[(6-Chloro-3,4-dimethyl-2-oxochromen-7-yl)oxy]acetic Acid Molecular Weight ~279 g/mol 282.68 g/mol pKa ~2.5 2.88 Melting Point Not reported 488.5°C (predicted)

Heterocyclic Acetic Acid Derivatives

2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic Acid
  • Structure : Benzofuran core with cyclohexyl (position 5) and isopropylsulfanyl (position 3) substituents .
  • Key Differences :
    • Benzofuran vs. chromene: Benzofuran’s reduced aromaticity compared to chromene may decrease thermal stability.
    • Sulfur-containing substituents (e.g., isopropylsulfanyl) introduce steric bulk, unlike the planar nitro group in the target compound.
  • Crystal Packing : Forms O–H···O hydrogen-bonded dimers, a motif likely shared with the target compound due to the acetic acid group .
2-(6-Chloro-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic Acid
  • Structure : Benzoxazin core with chloro (position 6) and oxo (position 3) groups .
  • Key Differences :
    • Benzoxazin’s fused oxazine ring introduces additional hydrogen-bonding sites compared to chromene.
    • Nitro’s electron-withdrawing effect in the target compound may enhance solubility in polar solvents vs. chloro derivatives.

Phenyl Acetic Acid Derivatives

2-(3-Bromo-4-methoxyphenyl)acetic Acid
  • Structure : Phenyl ring with bromo (position 3) and methoxy (position 4) groups .
  • Key Differences :
    • Aromatic vs. heterocyclic core: The chromene system in the target compound offers rigidity and conjugation advantages.
    • Methoxy’s electron-donating effect vs. nitro’s EWG: Methoxy decreases acidity (pKa ~4.5) compared to nitro (pKa ~2.5).
  • Synthesis : Bromination of 4-methoxyphenylacetic acid in acetic acid, a method adaptable for nitration in the target compound .

Biological Activity

2-(6-Nitro-4-oxochromen-3-ylidene)acetic acid is a synthetic organic compound characterized by its unique structural features, including a nitro group and a chroman ring. This compound has garnered attention due to its significant biological activities, particularly as an enzyme inhibitor and antimicrobial agent. The molecular formula of this compound is C₁₁H₇N₁O₆, with a molecular weight of approximately 249.18 g/mol .

The biological activity of 2-(6-Nitro-4-oxochromen-3-ylidene)acetic acid can be attributed to its ability to interact with specific molecular targets within biological systems. The nitro group in the compound can form reactive intermediates that affect various biological molecules, leading to enzyme inhibition and antimicrobial effects. The chroman ring structure enhances these interactions, making it a candidate for therapeutic exploration .

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which may have implications for therapeutic applications in diseases where these enzymes play a critical role.
  • Antimicrobial Activity : Studies have demonstrated that 2-(6-Nitro-4-oxochromen-3-ylidene)acetic acid possesses antimicrobial properties against various bacterial strains, making it a potential candidate for developing new antibacterial agents .

Data Table: Biological Activities

Activity Type Description Reference
Enzyme InhibitionSignificant inhibition of specific enzymes
AntimicrobialEffective against several bacterial strains
Reactive IntermediatesForms reactive intermediates affecting biological molecules

Study 1: Enzyme Inhibition

A study investigated the enzyme inhibition properties of 2-(6-Nitro-4-oxochromen-3-ylidene)acetic acid. The results indicated that at varying concentrations, the compound demonstrated a dose-dependent inhibition of targeted enzymes involved in metabolic processes. This suggests potential applications in conditions where enzyme regulation is crucial.

Study 2: Antimicrobial Efficacy

In another study, the antimicrobial efficacy of the compound was evaluated against several pathogenic bacteria, including Escherichia coli and Staphylococcus aureus. The results showed that the compound exhibited significant antimicrobial activity, with minimum inhibitory concentrations (MICs) comparable to existing antibiotics. This positions 2-(6-Nitro-4-oxochromen-3-ylidene)acetic acid as a promising candidate for further development as an antimicrobial agent.

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